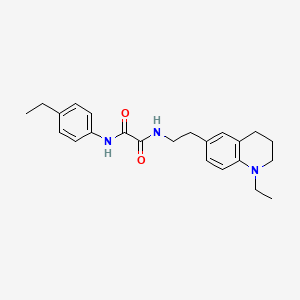

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

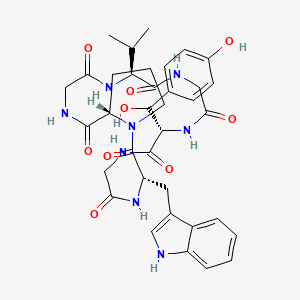

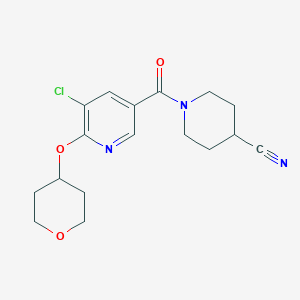

“N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide” is a chemical compound that is part of a class of compounds known as furan derivatives . It is synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol .

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Chemical Reactions Analysis

The synthesis of “this compound” involves reactions carried out in a microwave reactor . The reaction conditions were optimized for the best yield .科学的研究の応用

Inhibition of Influenza A Virus

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus. A study by Yongshi et al. (2017) highlighted the synthesis and biological characterization of these derivatives, demonstrating significant anti-influenza activity. The structure-activity relationship (SAR) studies within this research suggest that specific substitutions on the heterocyclic moiety of these compounds, such as the 2,5-dimethyl substitution, crucially influence their antiviral efficacy against H5N1 strains, showcasing the potential of furan-carboxamides in antiviral research (Yu Yongshi et al., 2017).

PET Imaging of Microglia

Another application is in the field of positron emission tomography (PET) imaging, where furan-carboxamide derivatives have been used to target the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. The development of [11C]CPPC, a PET radiotracer, exemplifies the use of these compounds in visualizing reactive microglia and disease-associated neuroinflammation in vivo. This advancement aids in the understanding of neuroinflammatory contributions to neuropsychiatric disorders, emphasizing the utility of furan-carboxamide derivatives in neuroimaging and neuroinflammation studies (A. Horti et al., 2019).

Antiprotozoal Agents

Furan-carboxamide derivatives have also shown promise as antiprotozoal agents. Research conducted by Ismail et al. (2004) introduced novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with potent in vitro and in vivo activity against protozoal pathogens. These compounds, synthesized from furan-carboxamide precursors, demonstrated strong DNA affinity and significant efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating protozoal infections (M. Ismail et al., 2004).

Antibacterial Activities

Additionally, furan-carboxamide derivatives have been explored for their antibacterial properties. A study by Siddiqa et al. (2022) on N-(4-bromophenyl)furan-2-carboxamide and its analogues revealed notable in vitro antibacterial activity against drug-resistant strains such as A. baumannii and K. pneumoniae. This research underscores the potential of furan-carboxamide derivatives as antibacterial agents, particularly against NDM-positive bacteria, offering a new avenue for addressing antibiotic resistance (A. Siddiqa et al., 2022).

将来の方向性

The synthesis of furan derivatives, including “N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide”, is a topic of ongoing research . The production of chemicals from biomass offers both economic and ecological benefits . Furfural, a compound produced by bio-refining biomass, can be transformed into a number of important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .

作用機序

Target of Action

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide is a compound that has been studied for its potential biological activity It’s known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds .

Mode of Action

It’s known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

It’s known that thiophene derivatives, which this compound is a part of, have a wide range of biological effects .

特性

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14(12-3-1-7-17-12)15-9-10-5-6-11(18-10)13-4-2-8-19-13/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBLQDGRVKXAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pent-4-enamide](/img/structure/B2680702.png)

![tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2680705.png)

![3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2680709.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2680710.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2680711.png)